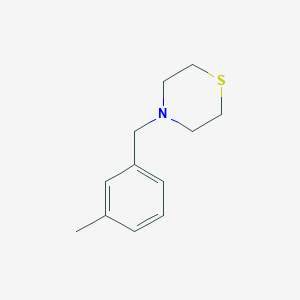

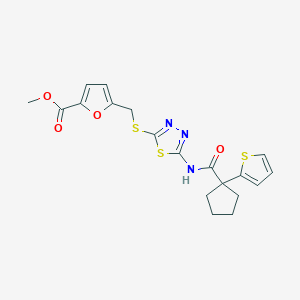

![molecular formula C14H12ClNO2 B2994334 2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol CAS No. 1993618-86-2](/img/structure/B2994334.png)

2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(E)-[(5-Chloro-2-methoxyphenyl)imino]methyl)phenol (2-CMP) is an organic compound belonging to the class of phenols, which are aromatic compounds containing a hydroxyl group (-OH) attached to an aromatic ring. 2-CMP is a colorless solid at room temperature, and it is soluble in water, ethanol, and acetone. 2-CMP is an important chemical compound in the field of synthetic organic chemistry, as it has a wide range of applications in pharmaceuticals, industrial chemicals, and agricultural chemicals.

科学的研究の応用

Antibacterial and Antioxidant Activities

Research has indicated that certain substituted salicylaldimines, including compounds similar to "2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol," exhibit significant antibacterial and antioxidant activities. These compounds have been synthesized and characterized, showing promise against multi-drug resistance Gram-positive and Gram-negative organisms. The presence of methoxy groups, in particular, has been associated with enhanced activities, suggesting the importance of electron-donating groups in these compounds (Oloyede-Akinsulere, Babajide, & Salihu, 2018).

Molecular Structure and Properties

Studies on related compounds have also delved into their molecular structures, revealing insights into their assembly and stabilization mechanisms. For instance, research on group IIB coordination compounds containing similar ligands has provided further understanding of π-stacking and hydrogen bonding in metallosupramolecular assembly (Hajiashrafi, Zekriazadeh, Flanagan, kia, Bauzá, Frontera, & Senge, 2019).

Anticancer Activity

Some compounds with a similar structure have been investigated for their anticancer activity, particularly against breast cancer cells. One study focused on a Schiff base compound synthesized from vanillin and p-anisidin, testing its stability and efficacy in inhibiting T47D breast cancer cells. Although the IC50 value suggested weak activity, it highlights the potential of these compounds in cancer research (Sukria, Hayati, Hanapi, Adawiyah, & Ningsih, 2020).

Antioxidant Activity

Further research into Schiff base compounds, including those derived from 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, has demonstrated significant antioxidant activity. These studies involve the synthesis, characterization, and evaluation of antioxidant properties, providing a foundation for potential therapeutic applications (Kusumaningrum, Hanapi, Ningsih, Ani Nafiah, & Nadhiroh, 2021).

Schiff Bases as Corrosion Inhibitors

Additionally, Schiff bases similar to "this compound" have been investigated for their role as corrosion inhibitors for steel in acidic solutions. Studies have found that these compounds can significantly reduce corrosion rates, with their efficiency correlated to molecular structure and electronic properties (Hasanov, Sadıkoğlu, & Bilgiç, 2007).

特性

IUPAC Name |

2-[(5-chloro-2-methoxyphenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-18-14-7-6-11(15)8-12(14)16-9-10-4-2-3-5-13(10)17/h2-9,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHMMUNOYOZEMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N=CC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2994254.png)

![2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2994262.png)

![Methyl 2'-amino-6'-(2-(dimethylamino)ethyl)-1-isopropyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2994266.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2994268.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2994269.png)

![(9-methyl-4-((3-methylbenzyl)thio)-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2994270.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B2994272.png)